molecular formula C26H30N4O3S B308019 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether

Cat. No. B308019
M. Wt: 478.6 g/mol
InChI Key: IZOCXQYEFUZHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoxazepine family and is known for its unique chemical structure, which makes it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether varies depending on its application. However, some studies have suggested that this compound can interact with specific cellular targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects
4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has several biochemical and physiological effects, depending on its application. Some of the effects of this compound include:
1. Induction of apoptosis: 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether can induce apoptosis in cancer cells, which can lead to the death of cancer cells.
2. Inhibition of inflammation: This compound can inhibit the production of inflammatory cytokines, which can reduce inflammation in animal models.
3. Inhibition of bacterial growth: 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has several advantages and limitations for lab experiments. Some of the advantages of this compound include its unique chemical structure, which makes it a promising candidate for various applications. However, some of the limitations of this compound include its complex synthesis method and limited availability.

Future Directions

There are several future directions for research on 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether. Some of the potential future directions for research on this compound include:
1. Development of more efficient synthesis methods: There is a need for more efficient synthesis methods for 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether to increase its availability for research.
2. Investigation of its potential as an anti-cancer agent: Further investigation is needed to determine the potential of this compound as an anti-cancer agent and to identify the specific mechanisms of action involved.
3. Investigation of its potential as an anti-inflammatory agent: Further investigation is needed to determine the potential of this compound as an anti-inflammatory agent and to identify the specific mechanisms of action involved.
4. Investigation of its potential as an antibacterial agent: Further investigation is needed to determine the potential of this compound as an antibacterial agent and to identify the specific mechanisms of action involved.
Conclusion
In conclusion, 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether is a promising candidate for various scientific research applications. This compound has several potential applications, including as an anti-cancer agent, anti-inflammatory agent, and antibacterial agent. Further research is needed to fully understand the potential of this compound and to identify the specific mechanisms of action involved.

Synthesis Methods

The synthesis of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether is a complex process that involves several steps. The synthesis method involves the reaction of 3-(pentylsulfanyl)-7H-[1,2,4]triazino[5,6-d][1,4]benzoxazepin-7-one with 4-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with 1-bromo-3-(4-propoxyphenyl)propane to yield the final product.

Scientific Research Applications

The unique chemical structure of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether makes it a promising candidate for various scientific research applications. Some of the potential applications of this compound include:
1. Anti-cancer agent: Several studies have shown that 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Anti-inflammatory agent: 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has also been shown to have anti-inflammatory properties. This compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
3. Antibacterial agent: Some studies have shown that 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has antibacterial properties. This compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether

Molecular Formula

C26H30N4O3S

Molecular Weight

478.6 g/mol

IUPAC Name

1-[3-pentylsulfanyl-6-(4-propoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C26H30N4O3S/c1-4-6-9-17-34-26-27-24-23(28-29-26)21-10-7-8-11-22(21)30(18(3)31)25(33-24)19-12-14-20(15-13-19)32-16-5-2/h7-8,10-15,25H,4-6,9,16-17H2,1-3H3

InChI Key

IZOCXQYEFUZHTP-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OCCC)C(=O)C)N=N1

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OCCC)C(=O)C)N=N1

Origin of Product

United States

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